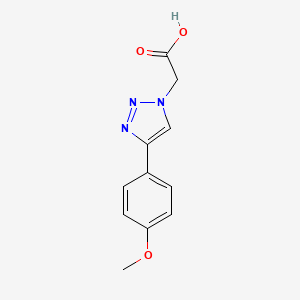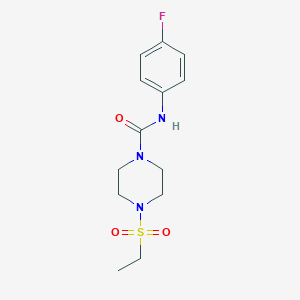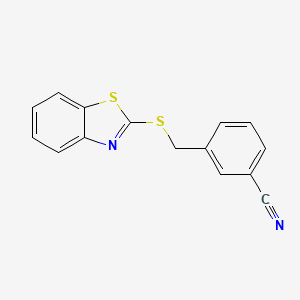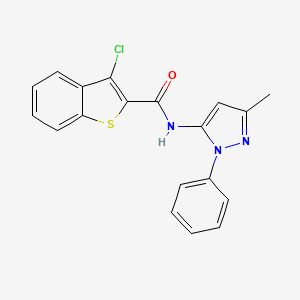![molecular formula C12H11NO5S2 B7543345 Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B7543345.png)
Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate or MHTC. It is a thiophene-based compound that has a sulfonamide group attached to it.
Mécanisme D'action
The mechanism of action of Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate is not fully understood. However, studies have shown that MHTC can inhibit the activity of various enzymes that are involved in cancer cell growth and proliferation. MHTC also induces the production of reactive oxygen species (ROS) in cancer cells, which leads to apoptosis.
Biochemical and Physiological Effects
Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate has been shown to have several biochemical and physiological effects. Studies have shown that MHTC can inhibit the activity of various enzymes, such as carbonic anhydrase and topoisomerase, which are involved in cancer cell growth and proliferation. MHTC also induces the production of ROS in cancer cells, which leads to apoptosis. MHTC has also been shown to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate is its potent anti-cancer properties. MHTC has been shown to be effective against various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. MHTC also has anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of various diseases.
One of the limitations of Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate is its potential toxicity. Studies have shown that MHTC can be toxic to normal cells at high concentrations. Therefore, careful dose optimization is required to ensure that MHTC is effective against cancer cells while minimizing toxicity to normal cells.
Orientations Futures
There are several future directions for the research on Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate. One of the most promising directions is the development of MHTC-based drugs for the treatment of cancer. Studies have shown that MHTC has potent anti-cancer properties and can inhibit the growth of various types of cancer cells. Therefore, further research is required to optimize the dose and delivery methods of MHTC-based drugs.
Another future direction for the research on Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate is the investigation of its potential applications in other fields, such as anti-inflammatory and anti-oxidant therapies. Studies have shown that MHTC has anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of various diseases.
Conclusion
Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has potent anti-cancer properties and has been shown to inhibit the growth of various types of cancer cells. MHTC also has anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of various diseases. Further research is required to optimize the dose and delivery methods of MHTC-based drugs and to investigate its potential applications in other fields.
Méthodes De Synthèse
Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate can be synthesized using various methods. The most common method involves the reaction of 3-thiophenecarboxylic acid with 2-hydroxybenzenesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate has been extensively studied for its potential applications in various fields. One of the most promising applications of MHTC is in the field of cancer research. Studies have shown that MHTC has potent anti-cancer properties and can inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. MHTC achieves this by inducing apoptosis (programmed cell death) in cancer cells and inhibiting the proliferation of cancer cells.
Propriétés
IUPAC Name |
methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S2/c1-18-12(15)11-10(6-7-19-11)20(16,17)13-8-4-2-3-5-9(8)14/h2-7,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZHMFKVMIXLCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxypropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B7543269.png)

![N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7543275.png)
![Phenyl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B7543288.png)

![2-ethyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazole-3-carboxamide](/img/structure/B7543308.png)
![N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1-methyl-2-oxopyridine-3-carboxamide](/img/structure/B7543322.png)
![1-Cyclopropyl-3-[2-(dimethylamino)-2-phenylethyl]urea](/img/structure/B7543323.png)

![3-(2-methyl-1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B7543342.png)
![2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7543348.png)
![1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one](/img/structure/B7543352.png)
![Pyridin-2-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone](/img/structure/B7543358.png)